3-(2-(2-CHLOROACETAMIDO)PHENYLTHIO)PROPIONITRILE
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Overview
Description
3-(2-(2-CHLOROACETAMIDO)PHENYLTHIO)PROPIONITRILE is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a cyanoethylsulfanyl group, and a phenyl ring attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-CHLOROACETAMIDO)PHENYLTHIO)PROPIONITRILE typically involves the reaction of 2-chloro-N-phenylacetamide with 2-cyanoethylsulfanyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-CHLOROACETAMIDO)PHENYLTHIO)PROPIONITRILE can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or sodium periodate in solvents like water or methanol.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-(2-(2-CHLOROACETAMIDO)PHENYLTHIO)PROPIONITRILE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(2-CHLOROACETAMIDO)PHENYLTHIO)PROPIONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
3-(2-(2-CHLOROACETAMIDO)PHENYLTHIO)PROPIONITRILE can be compared with other similar compounds, such as:
2-chloro-N-phenylacetamide: Lacks the cyanoethylsulfanyl group, which may result in different chemical and biological properties.
N-[2-(2-cyanoethylsulfanyl)phenyl]acetamide: Lacks the chloro group, which may affect its reactivity and applications.
2-chloro-N-[2-(2-aminomethylsulfanyl)phenyl]acetamide: Contains an aminomethylsulfanyl group instead of a cyanoethylsulfanyl group, which may influence its chemical behavior and biological activity.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-(2-cyanoethylsulfanyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-8-11(15)14-9-4-1-2-5-10(9)16-7-3-6-13/h1-2,4-5H,3,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBVEAITESKWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)SCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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